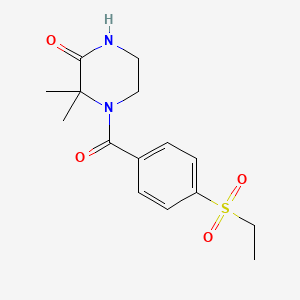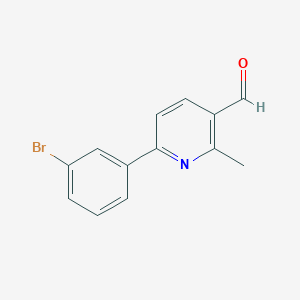![molecular formula C15H13N3O3S B2568468 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 941924-99-8](/img/structure/B2568468.png)
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by IR, 1H-NMR, 13C-NMR and HRMS studies .Chemical Reactions Analysis
The chemical reactions of “this compound” involve acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to afford amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to give amino derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 256.30 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown the synthesis of novel heterocyclic compounds derived from related structures, which exhibit promising anti-inflammatory and analgesic activities. For instance, compounds have been synthesized from visnaginone and khellinone derivatives, showcasing cyclooxygenase-1/2 (COX-1/2) inhibitory effects along with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). This research underscores the potential of thiazolopyrimidine derivatives in developing new therapeutic agents.
Antimicrobial Applications
Studies on derivatives structurally related to 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide have explored their antimicrobial properties. For example, certain derivatives have demonstrated antifungal effects against significant types of fungi, highlighting their potential as antifungal agents (Jafar et al., 2017). This indicates the broader applicability of thiazolopyrimidine derivatives in treating microbial infections.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazolopyrimidine derivatives have been a subject of study, with several compounds displaying notable activity in this regard. Research has identified specific thiazolopyrimidine derivatives with high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Tozkoparan et al., 1998). This research supports the therapeutic potential of such compounds in managing pain and inflammation.
Future Directions
Thiazolo[3,2-a]pyrimidines, including “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide”, are considered a promising class of bioactive heterocyclic compounds encompassing a diverse range of biological activities such as anti-inflammatory, antihypertensive, antifungal, antibiofilm, antibacterial, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, antitubercular, glutamate receptor antagonistic, 5-HT2a receptor antagonistic and group II metabotropic glutamate receptor antagonist activities . Therefore, they have a significant potential for future research and development in medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-7-8-22-15(18)16-9)17-13(19)10-5-3-4-6-11(10)21-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABHHJFWJZEHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2568385.png)
![4-tert-butyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568387.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2568388.png)
![2-methoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2568389.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2568390.png)


![2-Cyclopropyl-1-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2568395.png)

![2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2568398.png)

![2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2568405.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid](/img/structure/B2568406.png)
![5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2568407.png)
